

2-Phenyl-1,1,1-trifluoropropan-2-ol literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Phenyl-1,1,1-trifluoropropan-2-ol**

Cat. No.: **B3023649**

[Get Quote](#)

An In-depth Technical Guide to **2-Phenyl-1,1,1-trifluoropropan-2-ol**

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When this powerful functional group is installed at a stereocenter, as in the case of **2-Phenyl-1,1,1-trifluoropropan-2-ol**, it creates a chiral building block of significant value for drug development professionals and research scientists.

This tertiary alcohol, featuring a chiral quaternary carbon, serves as a versatile synthon and a potent tool in asymmetric synthesis. Its structure combines the rigidity and aromaticity of the phenyl group with the potent electronic influence of the trifluoromethyl moiety. This guide provides an in-depth exploration of **2-Phenyl-1,1,1-trifluoropropan-2-ol**, from its fundamental properties and synthesis to its critical applications in the field.

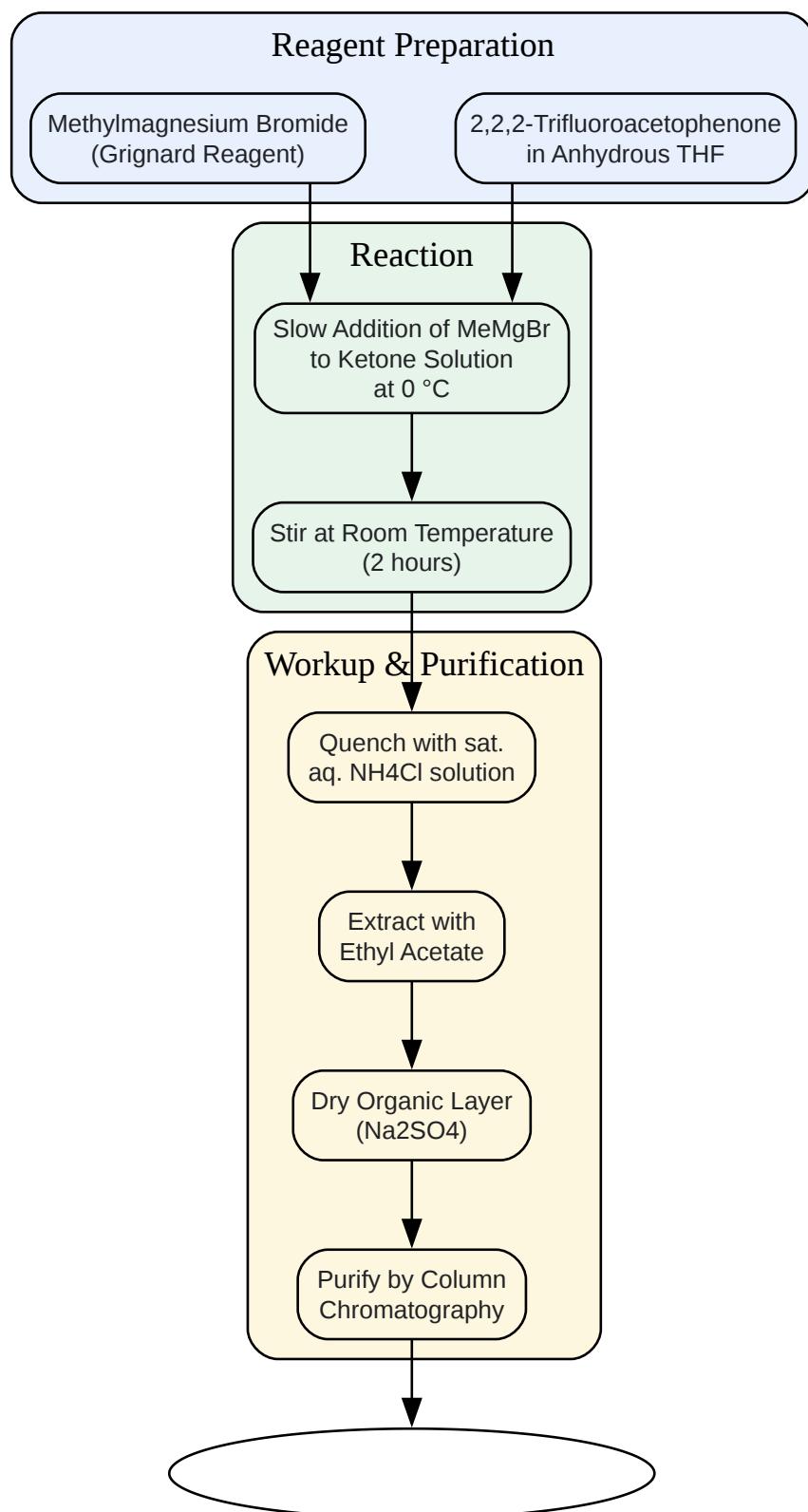
Core Physicochemical Properties

The physical and chemical characteristics of a molecule are the foundation upon which its applications are built. The properties of **2-Phenyl-1,1,1-trifluoropropan-2-ol** are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₉ F ₃ O	[1] [2]
Molecular Weight	190.16 g/mol	[1] [2]
CAS Number	426-54-0	[1] [2]
Appearance	Colorless to light yellow liquid/solid	N/A
Boiling Point	223.5 °C at 760 mmHg	N/A
Density	1.238 g/cm ³	N/A
XLogP3	2.7	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1 (Oxygen)	[1]

The XLogP3 value of 2.7 indicates a moderate degree of lipophilicity, a crucial parameter in drug design for membrane permeability and bioavailability.[\[3\]](#) The presence of a single hydrogen bond donor (the hydroxyl group) and acceptor (the oxygen atom) allows for specific molecular interactions, which are key to its function as a chiral resolving agent.

Synthesis: The Grignard Approach


The most direct and reliable method for the laboratory-scale synthesis of **2-Phenyl-1,1,1-trifluoropropan-2-ol** is the nucleophilic addition of a methyl Grignard reagent to 2,2,2-trifluoroacetophenone. This reaction leverages the highly nucleophilic character of the Grignard reagent to attack the electrophilic carbonyl carbon.

Causality in Experimental Design

The choice of a Grignard reaction is dictated by its efficiency in forming carbon-carbon bonds. The starting material, 2,2,2-trifluoroacetophenone, is commercially available and contains the critical trifluoromethylphenyl moiety.[\[4\]](#)[\[5\]](#) The methyl Grignard reagent provides the final methyl group to form the quaternary chiral center.

- Solvent Choice: Anhydrous aprotic ethers, such as diethyl ether or tetrahydrofuran (THF), are essential.^[6] Their purpose is twofold: they are unreactive towards the highly basic Grignard reagent and they solvate the magnesium center, stabilizing the reagent in solution.^[6] The presence of any protic substance, including water, would immediately quench the Grignard reagent, converting it to methane and rendering it useless for the desired reaction.^[7]
- Reaction Conditions: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of the Grignard reagent. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
- Workup: An acidic workup, typically with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, is critical.^[7] This step serves to protonate the intermediate magnesium alkoxide to yield the final tertiary alcohol and to dissolve the magnesium salts, facilitating their removal from the organic product.

Experimental Workflow: Synthesis via Grignard Reaction

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Phenyl-1,1,1-trifluoropropan-2-ol**.

Detailed Laboratory Protocol

Materials:

- 2,2,2-Trifluoroacetophenone
- Methylmagnesium bromide (3.0 M solution in diethyl ether)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes/Ethyl acetate solvent system

Procedure:

- Reaction Setup: All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to exclude moisture.
- To a round-bottom flask equipped with a magnetic stir bar, add 2,2,2-trifluoroacetophenone (1.0 eq). Dissolve it in anhydrous THF.
- Cool the flask to 0 °C in an ice-water bath.
- Grignard Addition: Add the methylmagnesium bromide solution (1.1 eq) dropwise via a syringe over 15-20 minutes, maintaining the internal temperature below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure **2-Phenyl-1,1,1-trifluoropropan-2-ol**.

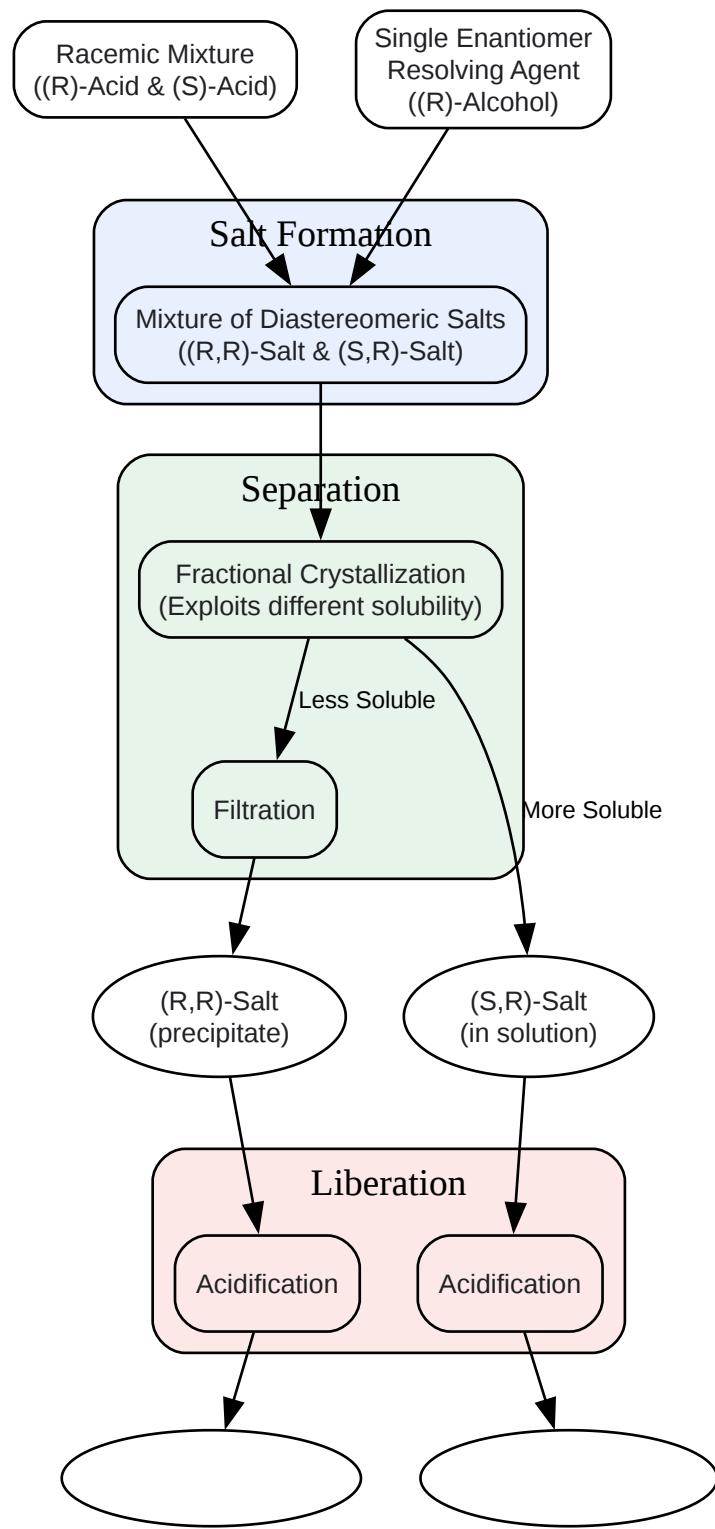
Spectroscopic Characterization

Unambiguous characterization of the synthesized molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are the primary tools for structural elucidation.

Technique	Characteristic Features
¹ H NMR	Phenyl Protons (C ₆ H ₅): Multiplet around 7.2-7.5 ppm. Methyl Protons (CH ₃): Singlet around 1.8 ppm. Hydroxyl Proton (OH): Broad singlet, chemical shift is concentration and solvent dependent.
¹³ C NMR	Aromatic Carbons: Multiple signals between 125-140 ppm. Quaternary Carbon (C-OH): Signal around 75 ppm, appears as a quartet due to coupling with the three fluorine atoms (¹ JCF). Methyl Carbon (CH ₃): Signal around 25 ppm. Trifluoromethyl Carbon (CF ₃): Signal around 124 ppm, appears as a quartet (¹ JCF).
¹⁹ F NMR	A single signal (singlet, as there are no adjacent protons or fluorines) is expected around -75 to -80 ppm, typical for a CF ₃ group attached to a quaternary carbon.[8][9]
Mass Spec (EI)	Molecular Ion (M ⁺): Peak at m/z = 190. Key Fragments: Loss of methyl (m/z = 175), loss of CF ₃ (m/z = 121).

Expert Insight: In the ¹³C NMR spectrum, the carbon of the CF₃ group and the adjacent quaternary carbon will both appear as quartets due to one-bond and two-bond C-F coupling, respectively. The large chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of the trifluoromethyl group.[9]

Applications in Asymmetric Synthesis and Drug Development


The true utility of **2-Phenyl-1,1,1-trifluoropropan-2-ol** lies in its chirality. As a racemic mixture, its primary application is as a chiral resolving agent for separating enantiomers of acidic or basic compounds.

Mechanism of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a classical and industrially viable technique.^[10] The principle relies on the fact that while enantiomers have identical physical properties, diastereomers do not.^[10] By reacting a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a resolving agent (e.g., (R)-**2-Phenyl-1,1,1-trifluoropropan-2-ol**, assuming it's been previously resolved), two diastereomeric salts are formed.

These (R,R) and (S,R) salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. The crystallized salt is then separated, and the acid is liberated from the resolving agent, yielding an enantiomerically enriched carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Principle of chiral resolution via diastereomeric salt formation.

Protocol: Chiral Resolution of a Racemic Carboxylic Acid (Illustrative)

This protocol describes a general, self-validating system for screening and performing a chiral resolution.

Materials:

- Racemic carboxylic acid (e.g., Ibuprofen)
- (R)- or (S)-**2-Phenyl-1,1,1-trifluoropropan-2-ol** (as the resolving agent, assuming it has been resolved)
- Various solvents for screening (e.g., ethanol, isopropanol, acetone, ethyl acetate)
- Dilute HCl

Procedure:

- Screening: In small test tubes, dissolve the racemic acid (1.0 eq) and the resolving agent (0.5 eq) in different heated solvents. The use of 0.5 equivalents of the resolving agent is an efficient way to screen for the formation of a less soluble salt, which, if successful, will precipitate with high diastereomeric and enantiomeric excess.
- Allow the tubes to cool slowly to room temperature, then cool further in an ice bath. Observe which solvent system yields crystalline material.
- Preparative Resolution: Scale up the reaction using the optimal solvent identified in the screening. Dissolve the racemic acid (1.0 eq) and resolving agent (0.5-1.0 eq) in the minimum amount of the hot solvent.
- Allow the solution to cool slowly to induce crystallization. Collect the precipitated diastereomeric salt by vacuum filtration.
- Validation & Liberation:

- Take a small sample of the crystallized salt, liberate the acid with dilute HCl, extract it into an organic solvent, and analyze its enantiomeric excess (ee) using chiral HPLC or GC.[11]
- If the ee is high, suspend the bulk of the crystalline salt in water and acidify with dilute HCl to liberate the free carboxylic acid.
- Extract the enantiomerically enriched acid with an organic solvent, dry, and concentrate to yield the final product.
- The resolving agent can be recovered from the aqueous layer for recycling.

Conclusion and Future Outlook

2-Phenyl-1,1,1-trifluoropropan-2-ol stands as a prime example of a strategically designed chiral molecule. Its synthesis is straightforward, relying on fundamental and robust organometallic chemistry. Its true value is realized in its application as a tool for inducing and separating chirality, a critical task in the development of modern pharmaceuticals where the biological activity of enantiomers can differ dramatically.[3] As the demand for enantiopure active pharmaceutical ingredients continues to grow, the importance of versatile and effective chiral building blocks and resolving agents like **2-Phenyl-1,1,1-trifluoropropan-2-ol** will only increase. Future research will likely focus on developing catalytic, enantioselective syntheses of this alcohol, bypassing the need for resolution altogether and providing a more atom-economical route to this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,1-Trifluoro-2-phenylpropan-2-ol | C9H9F3O | CID 123580 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]

- 4. 2,2,2-Trifluoroacetophenone 99 434-45-7 [sigmaaldrich.com]
- 5. 2,2,2-三氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. ¹⁹Flourine NMR [chem.ch.huji.ac.il]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Phenyl-1,1,1-trifluoropropan-2-ol literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3023649#2-phenyl-1-1-1-trifluoropropan-2-ol-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com